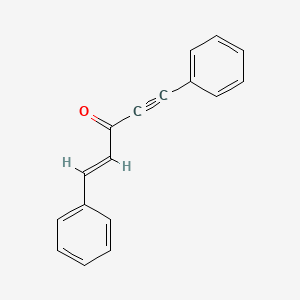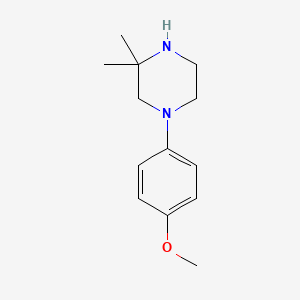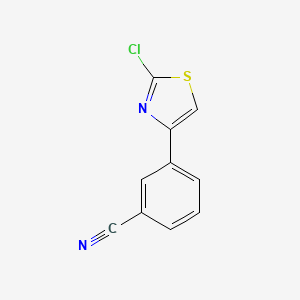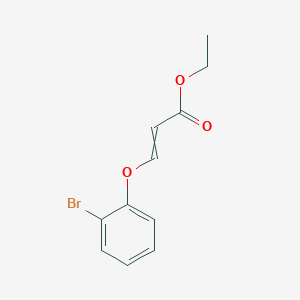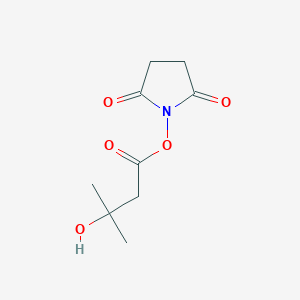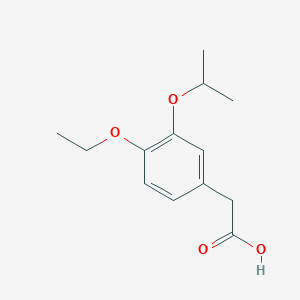
2-(4-Ethoxy-3-isopropoxyphenyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxy-3-isopropoxyphenyl)acetic acid is an organic compound with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol. This compound is characterized by the presence of ethoxy and isopropoxy groups attached to a phenyl ring, which is further connected to an acetic acid moiety. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-3-isopropoxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxy-3-isopropoxybenzene.
Ethylation and Isopropylation: The benzene ring is ethylated and isopropylated using ethyl iodide and isopropyl iodide in the presence of a strong base such as sodium hydride.
Acetic Acid Introduction: The ethoxy and isopropoxy-substituted benzene is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to introduce the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-3-isopropoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The ethoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-ethoxy-3-isopropoxybenzoic acid.
Reduction: Formation of 2-(4-ethoxy-3-isopropoxyphenyl)ethanol.
Substitution: Formation of 2-(4-bromo-3-isopropoxyphenyl)acetic acid.
Scientific Research Applications
2-(4-Ethoxy-3-isopropoxyphenyl)acetic acid is utilized in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-3-isopropoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxy-3-isopropoxyphenyl)acetic acid
- 2-(4-Ethoxy-3-methoxyphenyl)acetic acid
- 2-(4-Ethoxy-3-propoxyphenyl)acetic acid
Uniqueness
2-(4-Ethoxy-3-isopropoxyphenyl)acetic acid is unique due to the combination of ethoxy and isopropoxy groups on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(4-ethoxy-3-propan-2-yloxyphenyl)acetic acid |
InChI |
InChI=1S/C13H18O4/c1-4-16-11-6-5-10(8-13(14)15)7-12(11)17-9(2)3/h5-7,9H,4,8H2,1-3H3,(H,14,15) |
InChI Key |
YMSGOQINQDTJNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



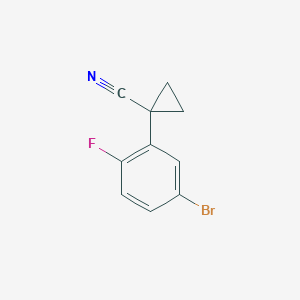
![(R)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide](/img/structure/B11720759.png)
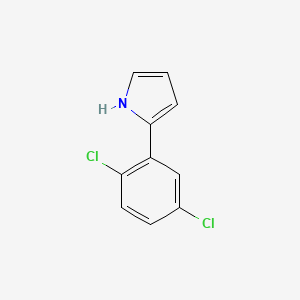
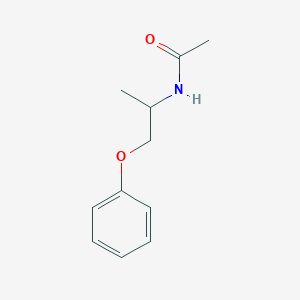


![Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B11720788.png)
![N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11720790.png)
